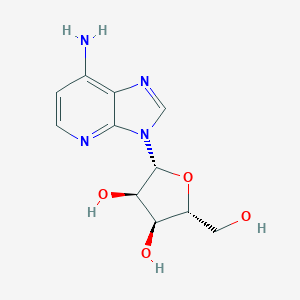

1-Deazaadenosine

Description

The exact mass of the compound 1-Deaza-adenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Tubercidin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-5-1-2-13-10-7(5)14-4-15(10)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDDRWKCUAERS-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932290 | |

| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-09-8 | |

| Record name | 1-Deazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Deazaadenosine for Researchers and Drug Development Professionals

Core Concepts

1-Deazaadenosine is a synthetic nucleoside analog that acts as a potent inhibitor of the enzyme adenosine deaminase (ADA).[1] Structurally, it is a modification of adenosine where the nitrogen atom at position 1 of the purine ring is replaced by a carbon atom. This modification prevents its deamination by ADA, leading to its function as an enzyme inhibitor.[2] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology, due to its ability to modulate adenosine levels and induce anticancer effects.

Chemical Structure:

-

IUPAC Name: (2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

-

Molecular Formula: C₁₁H₁₄N₄O₄

-

Molecular Weight: 266.25 g/mol

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of adenosine deaminase (ADA). ADA is a crucial enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound leads to the accumulation of intracellular and extracellular adenosine. This elevation of adenosine levels is central to the biological effects of this compound.

Accumulated adenosine can then activate four subtypes of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors, particularly the A2A receptor, triggers downstream signaling cascades that can modulate various physiological processes, including immune responses and cell proliferation. In the context of cancer, the activation of the A2A receptor by elevated adenosine levels can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3][4]

Data Presentation

Inhibitory Activity against Adenosine Deaminase

| Compound | Kᵢ (μM) | Enzyme Source | Reference |

| This compound | 0.66 | Not Specified | [1] |

| 2'-Deoxy-1-deazaadenosine | 0.19 | Not Specified | [2] |

In Vitro Anticancer Activity

| Cell Line | Cancer Type | ID₅₀ (μM) | Reference |

| HeLa | Cervical Cancer | - | [1] |

| KB | Oral Squamous Carcinoma | 0.34 | [1] |

| P388 | Leukemia | 1.8 | [1] |

| L1210 | Leukemia | - | [1] |

Note: Specific ID₅₀ values for HeLa and L1210 were not provided in the source material.

Signaling Pathways

The anticancer effects of this compound are primarily mediated through the adenosine signaling pathway. The following diagram illustrates the key steps involved:

References

- 1. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-Deazaadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deazaadenosine is a synthetic nucleoside analog of adenosine that has garnered significant interest for its therapeutic potential, primarily stemming from its potent bioactivity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its enzymatic interactions, downstream signaling consequences, and cellular effects. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular basis of this compound's activity, methodologies for its study, and a framework for its further investigation.

Core Mechanism of Action: Inhibition of Adenosine Deaminase

The principal and most well-characterized mechanism of action of this compound is the competitive inhibition of the enzyme Adenosine Deaminase (ADA) . ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[1][2]. By regulating adenosine levels, ADA plays a significant role in both intracellular and extracellular signaling.

This compound acts as a potent inhibitor of ADA. The molecular basis for this inhibition lies in its structural difference from the natural substrate, adenosine. The replacement of the nitrogen atom at the 1-position of the purine ring with a carbon atom prevents the necessary N1-protonation that is required for the catalytic deamination process by ADA[3]. While it retains the necessary structural features for recognition and binding to the active site of ADA, it cannot be processed as a substrate, thus acting as a competitive inhibitor[3].

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives against Adenosine Deaminase has been quantified in various studies. The data below summarizes key inhibition constants.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source Organism |

| This compound | Adenosine Deaminase (ADA) | 0.66 µM | Not Specified |

| 2'-Deoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | 0.19 µM | Not Specified |

| 3'-Deoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | 2.6 µM | Not Specified |

| 2',3'-Dideoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | 2.2 µM | Not Specified |

Downstream Signaling Consequences of ADA Inhibition

The inhibition of ADA by this compound leads to a cascade of downstream signaling events, primarily driven by the accumulation of extracellular adenosine. This elevated adenosine concentration subsequently activates various adenosine receptors, which are G-protein coupled receptors (GPCRs) with diverse physiological roles.

Activation of Adenosine Receptors

There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. The activation of these receptors by the increased levels of adenosine due to ADA inhibition can lead to a variety of cellular responses:

-

A1 and A3 Receptors: These receptors are typically coupled to inhibitory G-proteins (Gi/o), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase[4].

-

A2A and A2B Receptors: These receptors are generally coupled to stimulatory G-proteins (Gs), and their activation results in an increase in intracellular cAMP levels via the stimulation of adenylyl cyclase[4].

The specific downstream effects will depend on the cell type and the expression profile of these adenosine receptors.

Figure 1: Signaling pathway of this compound's primary action.

Cellular Effects of this compound

The biochemical modulation induced by this compound translates into significant effects at the cellular level, including antiproliferative, antiviral, and anti-inflammatory activities.

Antiproliferative Activity

This compound has demonstrated notable antiproliferative effects against a range of cancer cell lines. This activity is attributed to its ability to inhibit ADA, which is often overexpressed in tumor cells and contributes to an immunosuppressive tumor microenvironment by depleting adenosine.

| Cell Line | Cell Type | IC50 (µM) |

| HeLa | Human Cervical Carcinoma | - |

| KB | Human Oral Epidermoid Carcinoma | 0.34 |

| P388 | Murine Leukemia | 1.8 |

| L1210 | Murine Leukemia | - |

Note: Specific IC50 values for HeLa and L1210 were not provided in the search results, though inhibitory activity was reported[5].

Antiviral Activity

The antiviral properties of this compound have been observed against several viruses, including herpes simplex virus (HSV) and vaccinia virus[6][7]. The precise mechanism is multifaceted but is linked to the consequences of ADA inhibition. For some viruses, the increased levels of adenosine or deoxyadenosine can interfere with viral replication by disrupting nucleotide pools necessary for viral DNA or RNA synthesis[8]. In the case of vaccinia virus, increased adenosine levels can lead to the activation of protein kinase A (PKA) via A2 receptors, which in turn negatively modulates a step in the viral replicative cycle[9].

Anti-inflammatory Effects

By inhibiting ADA, this compound increases the local concentration of adenosine, a potent endogenous anti-inflammatory molecule. Adenosine, acting through its receptors (particularly A2A), can suppress the function of various immune cells, including neutrophils and macrophages, thereby dampening the inflammatory response.

Distinction from 3-Deazaadenosine and Role in Methylation

It is critical to distinguish the mechanism of this compound from that of its isomer, 3-deazaadenosine. While both are adenosine analogs, their primary targets differ significantly. 3-Deazaadenosine is a well-established potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH) [1][10]. Inhibition of SAHH leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disrupts cellular methylation processes, including DNA, RNA, and protein methylation[11][12].

In contrast, the direct inhibitory effect of This compound on SAHH is not its primary mechanism of action . While some adenosine analogs can interact with SAHH, the primary and most potent activity of this compound is the inhibition of ADA[1][13]. Any effects of this compound on methylation pathways are likely to be indirect and secondary to its primary mechanism.

Experimental Protocols

Spectrophotometric Assay for Adenosine Deaminase Inhibition

This protocol describes a common method to determine the inhibitory activity of compounds like this compound on ADA. The assay is based on the principle that the deamination of adenosine to inosine results in a decrease in absorbance at 265 nm.

Materials:

-

Adenosine Deaminase (from calf intestine or other sources)

-

Adenosine (substrate)

-

This compound (or other test inhibitors)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of adenosine in phosphate buffer.

-

Prepare a stock solution of ADA in phosphate buffer.

-

Prepare a serial dilution of this compound in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer, the test inhibitor at various concentrations, and the ADA enzyme solution.

-

Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

-

-

Initiate the Reaction:

-

Add the adenosine substrate solution to all wells to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

-

To determine the Ki, the assay should be repeated with varying substrate concentrations to perform a Lineweaver-Burk or Michaelis-Menten analysis.

-

Figure 2: Experimental workflow for ADA inhibition assay.

Cell Viability Assay (MTT or WST-1)

This protocol outlines a general procedure for assessing the antiproliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Include untreated control wells.

-

-

Incubation:

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

-

Addition of Viability Reagent:

-

Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Measurement:

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the untreated control.

-

Plot the percentage of cell viability versus the concentration of this compound to determine the IC50 value.

-

Summary of this compound's Multifaceted Mechanism

The biological effects of this compound are a direct and indirect consequence of its primary action as an ADA inhibitor. The following diagram illustrates the logical relationships between its molecular interaction and its cellular and physiological outcomes.

Figure 3: Logical relationships in the mechanism of action.

Conclusion

This compound's mechanism of action is centered on its potent and specific inhibition of adenosine deaminase. This primary action triggers a series of downstream events, most notably the accumulation of extracellular adenosine, which in turn modulates cellular signaling through adenosine receptors. The resulting antiproliferative, antiviral, and anti-inflammatory effects highlight the therapeutic potential of this compound. A clear understanding of its molecular interactions, as detailed in this guide, is essential for the rational design of future studies and the development of novel therapeutic strategies targeting the adenosine signaling pathway. Further research is warranted to fully elucidate the context-dependent roles of the various adenosine receptor subtypes in mediating the diverse biological activities of this compound.

References

- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. labcarediagnostics.com [labcarediagnostics.com]

- 4. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxyadenosine reverses hydroxyurea inhibition of vaccinia virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of an adenosine deaminase inhibitor: decreased replication of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of herpes simplex virus replication by purine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of vaccinia virus replication by adenosine in BSC-40 cells: involvement of A(2) receptor-mediated PKA activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Elevated Intracellular S-Adenosylhomocysteine in the Pathogenesis of Alcohol-Related Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Deazaadenosine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-deazaadenosine, a potent adenosine analogue and inhibitor of adenosine deaminase (ADA). The document details its chemical structure, physicochemical properties, and established biological activities, with a particular focus on its anticancer properties. Detailed experimental protocols for its synthesis, the assessment of its enzymatic inhibition, and the evaluation of its cytotoxic effects are provided. Furthermore, this guide illustrates the key signaling pathways influenced by this compound through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a synthetic nucleoside analogue that differs from its natural counterpart, adenosine, by the replacement of the nitrogen atom at position 1 of the purine ring with a carbon atom.[1] This structural modification confers unique chemical and biological properties, most notably its potent inhibition of the enzyme adenosine deaminase (ADA).[2][3][4] ADA is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[5][6] By inhibiting ADA, this compound elevates extracellular and intracellular adenosine levels, thereby modulating a variety of physiological and pathological processes through adenosine receptor signaling.[7] This mechanism underlies its significant antitumor and potential antiviral activities.[8][9][10] This guide aims to provide a detailed technical resource on the structure, properties, and experimental evaluation of this compound.

Structure and Physicochemical Properties

This compound, also known as 3-β-D-Ribofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine, is a stable analogue of adenosine.[8] Its core structure consists of a 7-aminoimidazo[4,5-b]pyridine base linked to a β-D-ribofuranose sugar moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R,4S,5R)-2-(7-aminoimidazo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [7][8] |

| Synonyms | 3-β-D-Ribofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | [8] |

| CAS Number | 14432-09-8 | [2][3][4][8] |

| Chemical Formula | C₁₁H₁₄N₄O₄ | [3][7][8] |

| Molecular Weight | 266.25 g/mol | [3][4][7][8] |

| Appearance | White Solid | [8] |

| Melting Point | 263-264 °C (decomposes) | [11] |

| Solubility | Soluble in DMSO (up to 25 mM) | [3][4] |

| SMILES | NC1=C2C(N([C@H]3--INVALID-LINK--O3)O">C@@HO)C=N2)=NC=C1 | [2][12] |

| InChI Key | NVUDDRWKCUAERS-PNHWDRBUSA-N | [4][8][13] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2][14] |

Biological and Pharmacological Properties

Mechanism of Action: Adenosine Deaminase Inhibition

The primary mechanism of action of this compound is the potent and competitive inhibition of adenosine deaminase (ADA).[3][4] The Ki value for this inhibition is reported to be 0.66 μM.[2][3][4][15] The nitrogen atom at the N1 position of adenosine is crucial for the catalytic deamination process by ADA; its absence in this compound allows the molecule to bind to the active site of the enzyme without being deaminated, thus acting as an effective inhibitor.[5][16][17] this compound can inhibit both ADA1 and ADA2 isoforms.[18]

Inhibition of ADA leads to an accumulation of adenosine in the cellular microenvironment. This elevated adenosine can then activate the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that mediate a wide range of physiological effects.[7][19]

Anticancer Activity

This compound has demonstrated significant in vitro antitumor activity against a range of cancer cell lines, particularly leukemia cell lines.[8][9] This activity is attributed to the accumulation of adenosine, which can induce cell cycle arrest and apoptosis in cancer cells.[8]

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | ID₅₀ (μM) | Reference(s) |

| HeLa | Cervical Cancer | - | [9] |

| KB | Oral Epidermoid Carcinoma | 0.34 | [2][9] |

| P388 | Murine Leukemia | 1.8 | [2][9] |

| L1210 | Murine Leukemia | - | [2][9] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conveniently achieved through the reduction of its nitro precursor, 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine.[9]

-

A mixture of 7-nitroimidazo[4,5-b]pyridine (1.0 g, 6.1 mmol) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (2.9 g, 9.1 mmol) in 1,2-dichloroethane (100 mL) is heated to reflux.

-

Stannic chloride (SnCl₄) (1.4 mL, 12.2 mmol) is added dropwise, and the mixture is refluxed for 24 hours.

-

The reaction mixture is cooled, poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and extracted with chloroform (CHCl₃).

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated to dryness.

-

The residue is purified by silica gel column chromatography using a chloroform-methanol gradient to yield the acetylated nitro nucleoside.

-

The purified acetylated nitro nucleoside from the previous step is dissolved in methanolic ammonia (saturated at 0 °C).

-

The solution is stirred at room temperature for 12 hours.

-

The solvent is evaporated under reduced pressure, and the residue is purified by crystallization from water to yield the deprotected nitro nucleoside.

-

The 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine (1.0 g, 3.2 mmol) is dissolved in methanol (50 mL).

-

10% Palladium on charcoal (Pd/C) (100 mg) is added to the solution.

-

The mixture is hydrogenated at room temperature under a hydrogen atmosphere (50 psi) for 4 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is evaporated to dryness.

-

The resulting solid is recrystallized from water to afford pure this compound.

Adenosine Deaminase Inhibition Assay (Spectrophotometric Method)

This protocol is based on the measurement of the decrease in absorbance at 265 nm as adenosine is converted to inosine.

-

50 mM Potassium phosphate buffer, pH 7.5

-

Adenosine (substrate) stock solution (e.g., 1 mM in buffer)

-

Adenosine deaminase (from calf intestine) solution (e.g., 0.1 U/mL in buffer)

-

This compound (inhibitor) stock solutions of various concentrations in buffer or DMSO.

-

In a UV-transparent 96-well plate, add 180 µL of 50 mM potassium phosphate buffer (pH 7.5) to each well.

-

Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of buffer or DMSO to the control wells.

-

Add 10 µL of the adenosine deaminase solution to all wells except the blank.

-

Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the adenosine stock solution to all wells. The final concentration of adenosine should be close to its Km value for ADA.

-

Immediately measure the absorbance at 265 nm every 30 seconds for 10-15 minutes using a microplate reader at 37 °C.

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percent inhibition and subsequently the IC₅₀ and Ki values.

Cell Viability Assay (MTT Assay) for Leukemia Cell Lines (e.g., L1210, P388)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Leukemia cell lines (e.g., L1210, P388)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO or sterile PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (control).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours or overnight.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the ID₅₀ value.

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) can be used for the purity assessment and quantification of this compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and a buffer (e.g., 20 mM ammonium acetate, pH 5.5). For example, a linear gradient from 5% to 50% methanol over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

-

Dissolve a known amount of this compound in the mobile phase or a compatible solvent (e.g., water/methanol mixture) to prepare a stock solution.

-

Prepare a series of standard solutions by diluting the stock solution.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

Signaling Pathways

Inhibition of ADA by this compound leads to an increase in adenosine levels, which then activates adenosine receptors. The signaling cascades downstream of these receptors are cell-type specific but generally involve the modulation of adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.

-

A1 and A3 Receptors: These receptors are typically coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

-

A2A and A2B Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

Conclusion

This compound stands as a significant molecule in medicinal chemistry and pharmacology due to its potent inhibition of adenosine deaminase and its resulting anticancer properties. This technical guide has provided a detailed overview of its structure, physicochemical characteristics, and biological activities. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to equip researchers with the necessary information to effectively work with and understand the multifaceted nature of this compound. Further research into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential therapeutic applications is warranted to fully realize its clinical potential.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. noblelifesci.com [noblelifesci.com]

- 7. labcarediagnostics.com [labcarediagnostics.com]

- 8. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 18. researchgate.net [researchgate.net]

- 19. texaschildrens.org [texaschildrens.org]

1-Deazaadenosine as an Adenosine Deaminase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-deazaadenosine as a potent inhibitor of adenosine deaminase (ADA). It delves into the core aspects of its inhibitory activity, mechanism of action, and its effects on cellular signaling and proliferation. This document synthesizes key quantitative data, outlines detailed experimental protocols for assessing its inhibitory properties, and provides visual representations of relevant biological pathways and synthetic processes. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and other ADA inhibitors.

Introduction to this compound and Adenosine Deaminase

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively.[1] This enzymatic activity is crucial for maintaining low intracellular and extracellular concentrations of adenosine, a signaling nucleoside that modulates a wide array of physiological processes through its interaction with specific cell surface receptors. Dysregulation of adenosine levels is implicated in various pathological conditions, including immunodeficiency, inflammation, and cancer.

This compound is a structural analog of adenosine in which the nitrogen atom at the 1-position of the purine ring is replaced by a carbon atom. This modification prevents the N1-protonation required for the deamination reaction catalyzed by ADA, rendering this compound a potent inhibitor of the enzyme.[2] Its ability to modulate adenosine levels has made it a subject of interest for its potential therapeutic applications, particularly in oncology.

Quantitative Data on this compound Activity

The inhibitory potency and cytotoxic effects of this compound have been quantified in various studies. The following tables summarize the key data points.

Table 1: Inhibitory Potency of this compound against Adenosine Deaminase

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Source(s) |

| This compound | Adenosine Deaminase (General) | 0.66 µM | [3][4] |

Table 2: In Vitro Antitumor Activity of this compound

| Cell Line | Cancer Type | ID₅₀ (µM) | Source(s) |

| KB | Human Epidermoid Carcinoma | 0.34 | [3] |

| HeLa | Human Cervical Carcinoma | Not Specified | [3] |

| P388 | Murine Leukemia | 1.8 | [3] |

| L1210 | Murine Leukemia | Not Specified | [3] |

Mechanism of Action and Signaling Pathways

Inhibition of Adenosine Deaminase

This compound acts as a competitive inhibitor of adenosine deaminase. By binding to the active site of ADA, it prevents the deamination of adenosine, leading to an accumulation of this nucleoside in the intracellular and extracellular spaces. This elevation of adenosine levels is the primary mechanism through which this compound exerts its biological effects.

Impact on Adenosine Signaling

The increased concentration of adenosine resulting from ADA inhibition leads to the enhanced activation of adenosine receptors (A₁, A₂ₐ, A₂ᵦ, and A₃). The downstream signaling cascades initiated by these G protein-coupled receptors are complex and cell-type specific. One of the key pathways affected is the cyclic adenosine monophosphate (cAMP) signaling cascade. Activation of A₂ₐ and A₂ᵦ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating processes such as gene expression, cell growth, and inflammation. While direct experimental data on the effect of this compound on intracellular cAMP levels is limited, its mechanism of action strongly suggests an indirect elevation of cAMP via the accumulation of adenosine and subsequent receptor activation.

Experimental Protocols

The following section outlines a detailed methodology for determining the inhibitory activity of this compound on adenosine deaminase using a spectrophotometric assay.

Spectrophotometric Assay for Adenosine Deaminase Inhibition

This protocol is adapted from established methods for measuring ADA activity. The principle of the assay is to measure the decrease in absorbance at 265 nm as adenosine is converted to inosine by ADA.

Materials:

-

Adenosine Deaminase (from calf intestine)

-

This compound

-

Adenosine

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of adenosine in 50 mM potassium phosphate buffer (pH 7.5). The final concentration in the assay should be varied (e.g., 25, 50, 100, 150, 200 µM).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the phosphate buffer to achieve a range of inhibitor concentrations.

-

Prepare a working solution of adenosine deaminase in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

-

-

Assay Setup:

-

In a UV-transparent 96-well plate or cuvettes, set up the following reactions (total volume of 200 µL for a 96-well plate or 1 mL for a cuvette):

-

Blank: Phosphate buffer only.

-

Control (No Inhibitor): Phosphate buffer, adenosine solution, and ADA solution.

-

Inhibitor Wells: Phosphate buffer, adenosine solution, this compound solution (at various concentrations), and ADA solution.

-

-

Pre-incubate the plate or cuvettes at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the ADA solution to all wells except the blank.

-

Immediately start monitoring the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10 minutes) using the spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each reaction.

-

To determine the Kᵢ, plot the data using a suitable method such as a Dixon plot (1/V₀ vs. [Inhibitor]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Synthesis of this compound

A convenient synthetic route to this compound has been reported, starting from 7-nitroimidazo[4,5-b]pyridine. The key steps involve glycosylation, deprotection, and reduction.

Conclusion

This compound is a well-characterized and potent inhibitor of adenosine deaminase. Its ability to elevate adenosine levels and consequently modulate adenosine receptor signaling pathways underlies its significant antitumor activity observed in vitro. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided experimental protocols and pathway diagrams serve as practical tools to facilitate further investigation into the therapeutic potential of this and other ADA inhibitors. Future research should focus on elucidating the specific inhibitory kinetics against ADA isoforms and further exploring the downstream consequences of ADA inhibition in various disease models.

References

1-Deazaadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deazaadenosine, a synthetic nucleoside analog, has been a subject of scientific inquiry for decades due to its potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details its primary mechanism of action as an inhibitor of adenosine deaminase (ADA) and explores the downstream signaling consequences of its action, including the induction of apoptosis and cell cycle arrest in cancer cells. This document includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry, oncology, and drug development.

Discovery and History

The story of this compound is intrinsically linked to the broader history of adenosine deaminase (ADA) inhibitors. The discovery that the absence of ADA leads to severe combined immunodeficiency (SCID) in humans spurred significant interest in developing inhibitors of this enzyme for therapeutic purposes, particularly in the context of lymphoproliferative disorders.

Early research in the 1970s and 1980s focused on modifying the purine ring of adenosine to create analogs that could bind to ADA without being substrates for its deaminating activity. The substitution of the N1 nitrogen of the purine ring with a carbon atom, creating the imidazo[4,5-b]pyridine core, was a key conceptual leap. This modification was predicted to prevent the necessary protonation at the N1 position required for ADA-catalyzed hydrolysis, thus acting as an inhibitor.

A pivotal moment in the history of this compound was the 1987 publication by Cristalli, Franchetti, and their colleagues, which described an improved and more convenient synthesis of the compound. This work not only made this compound more accessible for biological studies but also reported its significant in vitro antitumor activity against various leukemia cell lines, solidifying its potential as a therapeutic agent.

Mechanism of Action

This compound's primary and most well-characterized mechanism of action is the competitive inhibition of adenosine deaminase (ADA).[1][2] ADA is a crucial enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.

By inhibiting ADA, this compound leads to an accumulation of intracellular and extracellular adenosine. This elevation of adenosine levels is the linchpin of its biological effects. Adenosine is a signaling molecule that interacts with four G-protein coupled receptors: A1, A2A, A2B, and A3. The activation of these receptors by the accumulated adenosine triggers a cascade of downstream signaling events that can vary depending on the receptor subtype and the cell type.

The antitumor effects of this compound are largely attributed to the consequences of adenosine receptor activation on cancer cells, which include:

-

Induction of Apoptosis: Increased adenosine levels can trigger programmed cell death.

-

Cell Cycle Arrest: Adenosine signaling can halt the proliferation of cancer cells.

The following diagram illustrates the core mechanism of action of this compound.

Signaling Pathways

The accumulation of adenosine following ADA inhibition by this compound initiates several downstream signaling pathways, primarily through the activation of adenosine receptors. These pathways ultimately lead to the observed antitumor effects of cell cycle arrest and apoptosis.

Apoptosis Induction

The pro-apoptotic effects of elevated adenosine are mediated through the activation of intrinsic and extrinsic apoptosis pathways. This involves the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death. Specifically, the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 are key events.

The following diagram outlines the proposed signaling pathway for this compound-induced apoptosis.

Cell Cycle Arrest

The activation of adenosine receptors, particularly the A2A receptor, can lead to an increase in intracellular cyclic AMP (cAMP) levels. cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA). PKA, in turn, can phosphorylate a variety of downstream targets that regulate the cell cycle, often leading to an arrest in the G1 phase.

The following diagram illustrates the signaling pathway leading to cell cycle arrest.

Quantitative Data

The biological activity of this compound has been quantified in numerous studies. The following tables summarize key data points for its inhibitory effect on adenosine deaminase and its cytotoxic activity against various cancer cell lines.

Table 1: Inhibition of Adenosine Deaminase (ADA)

| Enzyme Source | Ki (μM) | Reference |

| Calf Intestine | 0.66 | --INVALID-LINK-- |

Table 2: In Vitro Cytotoxicity (ID50 values)

| Cell Line | Cell Type | ID50 (μM) | Reference |

| HeLa | Human Cervical Cancer | 0.34 | --INVALID-LINK-- |

| KB | Human Oral Epidermoid Carcinoma | 0.34 | --INVALID-LINK-- |

| P388 | Murine Leukemia | 1.8 | --INVALID-LINK-- |

| L1210 | Murine Leukemia | 1.8 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its activity.

Synthesis of this compound

The improved synthesis of this compound, as reported by Cristalli et al. (1987), involves a two-step process starting from 7-nitroimidazo[4,5-b]pyridine.

Step 1: Synthesis of 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine

A mixture of 7-nitroimidazo[4,5-b]pyridine and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is reacted in the presence of a Lewis acid catalyst, such as stannic chloride (SnCl4), in an appropriate solvent. The reaction is followed by treatment with methanolic ammonia to remove the acetyl protecting groups from the ribose moiety.

Step 2: Reduction to this compound

The nitro group of 7-nitro-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine is then reduced to an amino group to yield the final product, this compound. This reduction can be achieved using standard methods, such as catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst) or chemical reducing agents.

The following workflow diagram illustrates the synthetic pathway.

Adenosine Deaminase (ADA) Inhibition Assay

The inhibitory activity of this compound on ADA can be determined using a spectrophotometric assay that measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.

-

Reagents and Materials:

-

Adenosine deaminase (from calf intestine)

-

Adenosine (substrate)

-

This compound (inhibitor)

-

Phosphate buffer (pH 7.5)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of adenosine in phosphate buffer.

-

Prepare various concentrations of this compound in phosphate buffer.

-

In a quartz cuvette, mix the phosphate buffer, a specific concentration of this compound, and the ADA enzyme solution.

-

Initiate the reaction by adding the adenosine substrate.

-

Monitor the decrease in absorbance at 265 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

-

Cell Viability (MTT) Assay

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HeLa, L1210)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the ID50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational drug design in targeting specific enzymatic pathways for therapeutic benefit. Its history is a compelling narrative of how basic research into a rare genetic disorder can pave the way for the development of potential anticancer agents. The inhibition of adenosine deaminase and the subsequent modulation of adenosine signaling pathways remain a promising strategy for cancer therapy.

Future research in this area could focus on several key aspects:

-

Development of more potent and selective this compound analogs: Modifications to the core structure could lead to compounds with improved pharmacokinetic properties and enhanced efficacy.

-

Combination therapies: Investigating the synergistic effects of this compound with other anticancer agents could lead to more effective treatment regimens.

-

Exploration of other therapeutic applications: The immunomodulatory effects of adenosine suggest that this compound and its derivatives could be explored for the treatment of inflammatory and autoimmune diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound and related compounds in the ongoing quest for novel and effective therapies.

References

- 1. Adenosine deaminase deficiency: unanticipated benefits from the study of a rare immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of caspase-8 in 3-deazaadenosine-induced apoptosis of U-937 cells occurs downstream of caspase-3 and caspase-9 without Fas receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Deazaadenosine: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deazaadenosine, a potent inhibitor of adenosine deaminase (ADA), has emerged as a valuable tool in basic and preclinical research. Its ability to modulate fundamental cellular processes, primarily through the inhibition of ADA and S-adenosylhomocysteine (SAH) hydrolase, has positioned it as a compound of interest for investigations into cancer, immunology, and virology. This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing experimental methodologies. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its utility in a research setting.

Introduction

This compound is a synthetic analog of adenosine characterized by the replacement of the nitrogen atom at position 1 of the purine ring with a carbon atom. This structural modification confers resistance to deamination by adenosine deaminase (ADA), making it a potent inhibitor of this key enzyme in purine metabolism.[1][2][3][4] Beyond its well-established role as an ADA inhibitor, this compound and its analogs also impact cellular methylation processes through the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[5] This dual activity makes this compound a versatile tool for probing a variety of cellular functions.

Mechanism of Action

The biological effects of this compound are primarily attributed to its influence on two key enzymatic pathways:

Inhibition of Adenosine Deaminase (ADA)

ADA is a critical enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][5] By inhibiting ADA, this compound leads to an accumulation of adenosine, a potent signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[5] This accumulation can modulate a wide range of physiological and pathological processes, including inflammation, immune responses, and neurotransmission.[5] The inhibitory constant (Ki) of this compound for ADA is approximately 0.66 μM.[2][3][4]

Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase and Modulation of Methylation

While this compound itself is a relatively weak inhibitor of SAH hydrolase, its analog, 3-deazaadenosine, is a potent inhibitor of this enzyme.[5] Inhibition of SAH hydrolase leads to the intracellular accumulation of S-adenosylhomocysteine (SAH), a product of all S-adenosylmethionine (SAM)-dependent methylation reactions. SAH is a potent feedback inhibitor of most methyltransferases. Consequently, the inhibition of SAH hydrolase by deazaadenosine analogs can lead to a general inhibition of cellular methylation processes, including DNA, RNA, and protein methylation. This disruption of the "methyl cycle" has profound effects on gene expression and cellular function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.

Table 1: Inhibitory Activity of this compound and Derivatives against Adenosine Deaminase (ADA)

| Compound | Ki (μM) for ADA | Reference(s) |

| This compound | 0.66 | [2][3][4] |

| 2'-Deoxy-1-deazaadenosine | 0.19 | [5] |

| 3'-Deoxy-1-deazaadenosine | 2.6 | [5] |

| 2',3'-Dideoxy-1-deazaadenosine | 2.2 | [5] |

Table 2: In Vitro Antitumor Activity of this compound

| Cell Line | ID50 (μM) | Cancer Type | Reference(s) |

| HeLa | Not specified | Cervical Cancer | [6][7] |

| KB | 0.34 | Oral Epidermoid Carcinoma | [6][7] |

| P388 | 1.8 | Murine Leukemia | [6][7] |

| L1210 | Not specified | Murine Leukemia | [6][7] |

Core Research Applications and Experimental Protocols

Cancer Research

This compound has demonstrated significant antitumor activity in various cancer cell lines, making it a valuable tool for cancer research.[6][7] Its mechanisms of action in this context are multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.

Studies have shown that deazaadenosine analogs can induce apoptosis in cancer cells.[1] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis, which involves the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-9 and caspase-3.

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers. Deazaadenosine analogs have been shown to modulate NF-κB signaling, although the precise mechanisms are still under investigation. Inhibition of methylation can affect the expression of genes involved in the NF-κB pathway. Additionally, the accumulation of adenosine due to ADA inhibition can also influence NF-κB activity through adenosine receptor signaling.

This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cells using the MTT assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[8] Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The ID50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Immunology and Inflammation Research

The accumulation of adenosine following ADA inhibition has significant immunomodulatory effects. Adenosine is generally considered an anti-inflammatory molecule that can suppress the function of various immune cells, including T cells and macrophages. This makes this compound a useful tool for studying inflammatory processes and immune responses.

Adenosine, acting through its receptors, can modulate the production of various cytokines. For example, it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while promoting the production of the anti-inflammatory cytokine IL-10.[5]

This protocol describes a general method to assess the effect of this compound on cytokine release from immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

-

Cell Isolation and Culture: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

-

Cell Seeding: Seed the PBMCs in a 24-well plate at a density of 1 x 10^6 cells per well in 1 mL of medium.

-

Pre-treatment: Add this compound at various concentrations to the wells and incubate for 1 hour.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Virology Research

The inhibition of SAH hydrolase by deazaadenosine analogs can disrupt viral replication by interfering with the methylation of viral RNA caps, which is essential for the stability and translation of viral mRNAs. This has led to the investigation of deazaadenosine analogs as potential antiviral agents.

In Vivo Research Applications

While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for evaluating the therapeutic potential of this compound.

Antitumor Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of new compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Deaminases | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

1-Deazaadenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deazaadenosine is a synthetic nucleoside analog that has garnered interest for its potential as an antitumor agent. Structurally similar to adenosine, its primary mechanism of action is the inhibition of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. By inhibiting ADA, this compound elevates extracellular adenosine levels, which can modulate various physiological processes, including immune responses and cell proliferation. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3-β-D-Ribofuranosyl-3H-imidazo[4,5-b]pyridin-7-amine | |

| Molecular Formula | C₁₁H₁₄N₄O₄ | |

| Molecular Weight | 266.25 g/mol | |

| CAS Number | 14432-09-8 | |

| Purity | ≥98% | |

| Solubility | Soluble to 25 mM in DMSO | |

| Storage | Store at +4°C |

Synthesis

An improved and convenient synthesis of this compound was reported by Cristalli et al. in 1987. The synthesis involves the reduction of the novel nucleoside 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine.[1][2]

Experimental Protocol: Synthesis of this compound

The following is a general outline based on the available literature. For precise, step-by-step instructions, consulting the original publication by Cristalli et al. (1987) is recommended.[1][2]

Step 1: Synthesis of 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine

-

React 7-nitroimidazo-[4,5-b]pyridine with 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose.

-

Conduct the reaction in the presence of stannic chloride.

-

Treat the resulting product with methanolic ammonia to yield 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine.[1][2]

Step 2: Reduction to this compound

-

Reduce the 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine intermediate to obtain this compound.[1][2]

Biological Activity

Inhibition of Adenosine Deaminase (ADA)

This compound is a potent inhibitor of adenosine deaminase, with a reported Ki value of 0.66 μM. ADA is an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an accumulation of adenosine, which can then exert its effects through adenosine receptors. It has been noted that this compound can inhibit both ADA1 and ADA2 isoforms.[3]

Experimental Protocol: Adenosine Deaminase Inhibition Assay (General)

The following is a generalized spectrophotometric method for determining ADA inhibition.

-

Prepare the reaction mixture: This typically includes a buffer (e.g., phosphate buffer), the substrate (adenosine), and the enzyme (adenosine deaminase).

-

Add the inhibitor: Introduce varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction: Start the enzymatic reaction by adding the substrate or enzyme.

-

Monitor the reaction: Measure the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.

-

Calculate Ki: The inhibitor constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Dixon plot.[3]

Antitumor Activity

This compound has demonstrated significant in vitro antitumor activity against a range of leukemia cell lines.[1][2]

| Cell Line | ID₅₀ (μM) | Reference |

| KB | 0.34 | [1][2] |

| HeLa | Not specified, but showed good activity | [1][2] |

| P388 | 1.8 | [1][2] |

| L1210 | Not specified, but showed good activity | [1][2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (General MTT Assay)

The following is a general protocol for assessing cell viability using the MTT assay.

-

Cell Seeding: Plate cells (e.g., L1210, P388, HeLa, KB) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the ID₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of adenosine deaminase, leading to an accumulation of extracellular adenosine. Adenosine then activates G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), which in turn modulate intracellular signaling pathways.[4][5][6][7]

In the context of cancer, particularly leukemia, the adenosine A2A receptor signaling pathway is of significant interest.[4][5][6][7] Activation of the A2A receptor by elevated adenosine levels typically leads to an increase in intracellular cyclic AMP (cAMP). This is mediated by the activation of adenylyl cyclase. The subsequent increase in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling cascade can have immunosuppressive effects within the tumor microenvironment, which may counteract the direct cytotoxic effects on cancer cells.[4][5][6][7]

In Vivo Studies and Pharmacokinetics

Currently, there is a lack of publicly available in vivo efficacy and pharmacokinetic data specifically for this compound. However, studies on related deazaadenosine analogs can provide some insights. For instance, a study on 9-deazaadenosine in mice with pancreatic carcinoma showed that a dose of 0.4 mg/kg/day for 3 consecutive days reduced tumor weights by approximately 50% compared to untreated controls.[8][9]

Pharmacokinetic studies of another analog, carbocyclic 3-deazaadenosine, in mice revealed a short plasma half-life of 23 minutes after intravenous administration and 38 minutes after oral administration.[10] The oral bioavailability was approximately 20%. The compound was rapidly and widely distributed to tissues, with the highest concentrations found in the liver, kidney, and spleen.[10] It is important to note that these data are for related compounds and may not be directly extrapolated to this compound.

Clinical Trials

A thorough search of clinical trial registries did not yield any information on clinical trials specifically for this compound.[11]

Conclusion

This compound is a potent inhibitor of adenosine deaminase with demonstrated in vitro antitumor activity against several leukemia cell lines. Its mechanism of action involves the modulation of adenosine signaling pathways, which can have complex effects on both cancer cells and the surrounding immune microenvironment. While preliminary studies are promising, further research is needed to fully elucidate its therapeutic potential. Specifically, in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and investigation into its effects on various adenosine receptor subtypes in different cancer models are warranted. The lack of clinical trial data suggests that this compound remains in the preclinical stage of development. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound as a therapeutic agent.

References

- 1. Improved synthesis and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine receptor agonists: synthesis and biological evaluation of 1-deaza analogues of adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. physiciansweekly.com [physiciansweekly.com]

- 7. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A SAM analogue-utilizing ribozyme for site-specific RNA alkylation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of the antiviral agent carbocyclic 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

1-Deazaadenosine: A Technical Guide to its Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deazaadenosine, a structural analog of adenosine, exerts significant immunomodulatory effects primarily through its potent inhibition of two key enzymes: Adenosine Deaminase (ADA) and S-Adenosylhomocysteine Hydrolase (SAHH). By preventing the degradation of adenosine and S-adenosylhomocysteine, this compound indirectly orchestrates a cascade of intracellular and extracellular signaling events that collectively shape the immune response. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects on immune cell function, detailed experimental protocols for its study, and a visual representation of the signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory therapeutics.

Core Mechanisms of Action

This compound's immunomodulatory properties are rooted in its ability to inhibit two critical enzymes:

-

Adenosine Deaminase (ADA): this compound is a potent competitive inhibitor of ADA, with a Ki value of 0.66 μM.[1][2][3] ADA is responsible for the irreversible deamination of adenosine to inosine. By inhibiting ADA, this compound leads to an accumulation of extracellular adenosine, which can then activate various adenosine receptors (A1, A2A, A2B, and A3) on the surface of immune cells.[4] These receptors, upon activation, trigger downstream signaling pathways that modulate immune cell function.[5]

-

S-Adenosylhomocysteine Hydrolase (SAHH): this compound and its analogs also inhibit SAHH.[6] This enzyme catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAHH leads to an accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of DNA, RNA, and proteins, processes that are vital for the proper function and differentiation of immune cells.

The dual inhibition of ADA and SAHH by this compound results in a multifaceted immunomodulatory profile, impacting T-lymphocytes, macrophages, and the production of various cytokines.

Data Presentation: Quantitative Immunomodulatory Effects

The following tables summarize the quantitative data on the effects of adenosine receptor agonists, which are functionally mimicked by the adenosine-elevating action of this compound.

Table 1: Effect of Adenosine Receptor Agonists on T-Cell Cytokine Production

| Cytokine | T-Cell Type | Agonist | Concentration | Effect | Reference |

| IL-2 | Th1/Tc1 | NECA (A2A/A2B agonist) | 10⁻⁷ M | Marked Inhibition | [7] |

| IFN-γ | Th1/Tc1 | NECA (A2A/A2B agonist) | 10⁻⁷ M | No Significant Reduction | [7] |

| IL-4 | Th2 | CGS21680 (A2A agonist) | 10⁻⁷ M | Less Efficacious Inhibition | [8] |

| IL-5 | Th2 | CGS21680 (A2A agonist) | 10⁻⁷ M | Less Efficacious Inhibition | [8] |

| IL-10 | Th2 | CGS21680 (A2A agonist) | 10⁻⁷ M | Less Efficacious Inhibition | [8] |

Table 2: Effect of Adenosine Receptor Agonists on Macrophage Cytokine Production

| Cytokine | Macrophage Type | Agonist | Concentration | Effect | Reference |

| TNF-α | LPS-stimulated | NECA (A2A/A2B agonist) | 1 μM | Significant Reduction | [9] |

| IL-12 | LPS-stimulated | Adenosine | - | Suppression | [2] |

| IL-10 | LPS-stimulated | NECA (A2A/A2B agonist) | - | Enhanced Secretion | [9] |

| VEGF | M2d | NECA (A2A/A2B agonist) | - | Induction of Expression | [9] |

Signaling Pathways

The immunomodulatory effects of this compound are mediated through complex signaling pathways. The inhibition of ADA leads to an accumulation of adenosine, which then activates G-protein coupled adenosine receptors on immune cells. This activation modulates intracellular signaling cascades, including the NF-κB and JAK-STAT pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. Adenosine, through A2A and A2B receptors, can inhibit the canonical NF-κB pathway.[10] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65/p50 heterodimer of NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. The A2B receptor has also been shown to directly interact with the p105 subunit of NF-κB, preventing its degradation and thereby inhibiting NF-κB activation.[11][12]

Caption: NF-κB Signaling Inhibition by this compound.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling and lymphocyte proliferation. Cytokines such as IL-2 are essential for T-cell proliferation and activate the JAK-STAT pathway. Adenosine, acting through A2A and A2B receptors, can inhibit IL-2-dependent T-cell proliferation by suppressing the phosphorylation of STAT5.[3] This inhibition is mediated by the increase in intracellular cAMP and activation of PKA, which can interfere with the JAK kinase activity associated with the IL-2 receptor complex.

References

- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine inhibits IL-12 and TNF-[alpha] production via adenosine A2a receptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine and lymphocyte regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine deaminase in the modulation of immune system and its potential as a novel target for treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Lymphocyte Function by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Th1 and Tc1 cell adenosine A2A receptors directly inhibits IL-2 secretion in vitro and IL-2-driven expansion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The adenosine-dependent angiogenic switch of macrophages to an M2-like phenotype is independent of Interleukin-4 receptor alpha (IL4Rα) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of 1-Deazaadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary chemical synthesis pathways for 1-deazaadenosine, a crucial analogue in medicinal chemistry and drug development. The document outlines the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate replication and further research.

Introduction